



Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Carriomycin

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Compound of Interest		
Compound Name:	Carriomycin	
Cat. No.:	B13783576	Get Quote

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These application notes provide a detailed overview and protocols for the in vitro antibacterial susceptibility testing of **Carriomycin**, a polyether antibiotic produced by Streptomyces hygroscopicus. **Carriomycin** exhibits a broad spectrum of activity, particularly against Grampositive bacteria.

Mechanism of Action

Carriomycin belongs to the macrolide class of antibiotics and functions by inhibiting bacterial protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome, thereby obstructing the translocation process during protein elongation. This disruption halts the synthesis of essential proteins required for bacterial growth and replication, leading to a bacteriostatic effect.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Carriomycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **Carriomycin** against a range of bacterial species. The data is derived from the foundational study by Imada et al. (1978).



Test Organism	Strain	MIC (μg/mL)
Staphylococcus aureus	209-P	1.56
Smith	1.56	
Terajima	1.56	_
Newman	1.56	_
Bacillus subtilis	PCI 219	0.78
Bacillus cereus	IFO 3001	0.78
Bacillus megaterium	IFO 12108	0.39
Sarcina lutea	PCI 1001	0.78
Micrococcus flavus	IFO 3242	0.78
Corynebacterium bovis	1810	0.78
Mycobacterium smegmatis	ATCC 607	>100
Escherichia coli	NIHJ	>100
K-12	>100	
Klebsiella pneumoniae	>100	_
Proteus vulgaris	>100	_
Proteus mirabilis	>100	_
Pseudomonas aeruginosa	>100	_
Shigella sonnei	>100	

Experimental Protocols

Standardized methods for determining the in vitro antibacterial susceptibility of **Carriomycin** include broth microdilution, agar dilution, and disk diffusion assays.

Broth Microdilution Method for MIC Determination



This method determines the minimum concentration of **Carriomycin** that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

- Carriomycin
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Spectrophotometer
- Incubator (37°C)

Protocol:

- Preparation of **Carriomycin** Stock Solution: Dissolve **Carriomycin** in a suitable solvent (e.g., methanol or DMSO) to create a high-concentration stock solution.
- Serial Dilutions: Perform serial two-fold dilutions of the **Carriomycin** stock solution in the broth medium across the wells of a 96-well plate to achieve a range of final concentrations.
- Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Inoculation: Dilute the standardized bacterial suspension and add it to each well of the
 microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
 Include a growth control well (bacteria without antibiotic) and a sterility control well (broth
 only).
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of **Carriomycin** at which no visible bacterial growth (turbidity) is observed.[1][2]



Agar Dilution Method for MIC Determination

This method involves incorporating **Carriomycin** into an agar medium to determine the MIC. It is often considered a reference method for its accuracy.[3]

Materials:

- Carriomycin
- Appropriate agar medium (e.g., Mueller-Hinton Agar)
- Sterile petri dishes
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Inoculator (e.g., multipoint replicator)
- Incubator (37°C)

Protocol:

- Preparation of Carriomycin-Agar Plates: Prepare a series of molten agar plates, each
 containing a different concentration of Carriomycin. This is achieved by adding the
 appropriate volume of a Carriomycin stock solution to the molten agar before pouring it into
 petri dishes. A control plate with no antibiotic should also be prepared.
- Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5
 McFarland standard.
- Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator.
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of Carriomycin that completely
 inhibits the visible growth of the bacteria on the agar surface.[1][3]

Disk Diffusion Method (Kirby-Bauer Assay)



This qualitative method assesses the susceptibility of bacteria to **Carriomycin** by measuring the zone of growth inhibition around a **Carriomycin**-impregnated disk.

Materials:

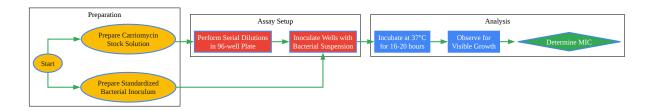
- Carriomycin-impregnated paper disks (prepare by applying a known amount of Carriomycin solution to blank sterile disks)
- Appropriate agar medium (e.g., Mueller-Hinton Agar)
- Sterile petri dishes
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator (37°C)
- Calipers or ruler

Protocol:

- Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
- Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of bacteria.
- Disk Placement: Aseptically place the Carriomycin-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the bacterium's susceptibility to Carriomycin.

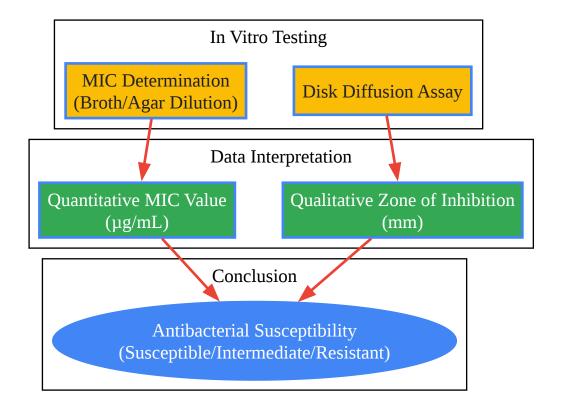


Visualizations



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Caption: Workflow for MIC Determination.



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Caption: Evaluation of Antibacterial Effect.

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